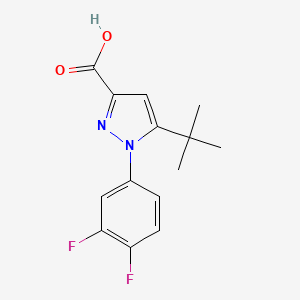

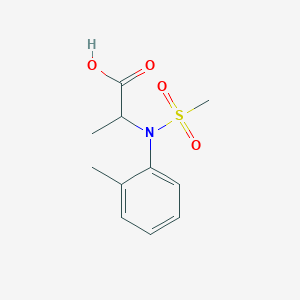

5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The tert-butyl group and the difluorophenyl group are substituents that can significantly influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various electrophiles. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route that includes a selective Sandmeyer reaction, providing a versatile method for the preparation of these compounds . Similarly, the synthesis of 3-tert-butyl-1,5-diaminopyrazole involves N-amination and subsequent reactions with electrophiles, leading to various pyrazole derivatives . Fluoroalkyl-substituted pyrazole-4-carboxylic acids can be synthesized on a multigram scale through acylation and cyclization reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using spectroscopic methods and theoretical calculations. For example, the structure, vibrational frequencies, and vibrational assignments of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated both experimentally and theoretically, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on the substituents and reaction conditions. The reactions of 3-tert-butyl-1,5-diaminopyrazole with different electrophiles result in a range of products, including pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines . The regioselectivity of the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles can be influenced by the reaction media, with high regioselectivity achieved using NaOH in EtOH .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The first hyperpolarizability and nonlinear optical properties of these compounds can be significant, as suggested by the high calculated value for a related molecule, indicating potential applications in materials science . The crystal structures of pyrazole derivatives can exhibit various supramolecular

Aplicaciones Científicas De Investigación

Synthesis Methodologies

Novel Synthesis Routes : The compound has been involved in studies focusing on novel synthesis methods. For instance, a study presented an efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the versatility of such pyrazole compounds in chemical synthesis (Bobko et al., 2012).

Multigram Synthesis : Research has been conducted on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating the scalability of producing such compounds, which includes derivatives similar to 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid (Iminov et al., 2015).

Regioselectivity in Synthesis : A comparative study on the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, closely related to the target compound, highlighted the importance of reaction media in determining product formation (Martins et al., 2012).

Chemical Properties and Reactions

Hydrogen-Bonded Structures : Investigations into hydrogen-bonded structures of pyrazoles, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, provide insights into the molecular interactions and crystal structures of similar compounds (Abonía et al., 2007).

Pyrazole as Protecting Group : Research has been conducted on using tert-butyl as a pyrazole protecting group, which is relevant for understanding the chemical behavior and stability of 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid (Pollock & Cole, 2014).

Carbon Dioxide Fixation : A study on the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair contributes to understanding the environmental applications of similar pyrazole compounds (Theuergarten et al., 2012).

Pharmacological and Biological Evaluation

- Antimicrobial Activity : Synthesis and biological evaluation of substituted pyrazinecarboxamides, including tert-butylpyrazine derivatives, provide insights into the potential antimicrobial applications of related compounds (Doležal et al., 2006).

Optical and Photophysical Properties

- Photophysics of Binuclear Platinum Complexes : A study on the photophysics of mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, where the pyrazole derivatives play a crucial role, illuminates the potential of such compounds in optical applications (Ma et al., 2005).

Propiedades

IUPAC Name |

5-tert-butyl-1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O2/c1-14(2,3)12-7-11(13(19)20)17-18(12)8-4-5-9(15)10(16)6-8/h4-7H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILWMKWVGZKAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C2=CC(=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone](/img/structure/B3004255.png)

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)

![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)

![N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3004268.png)